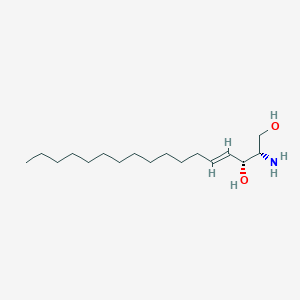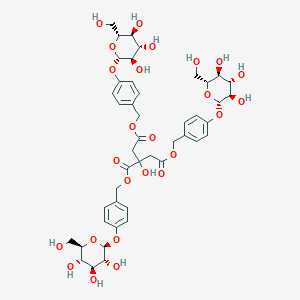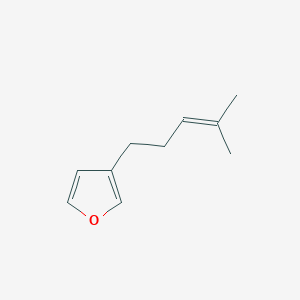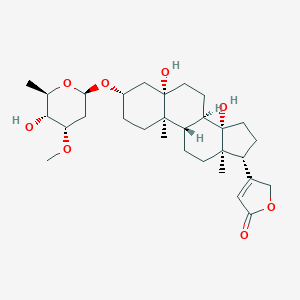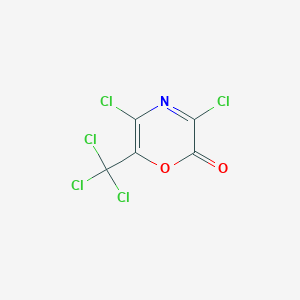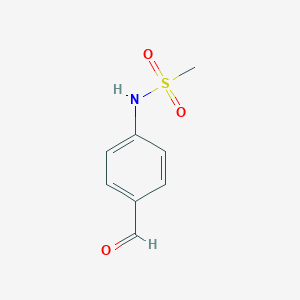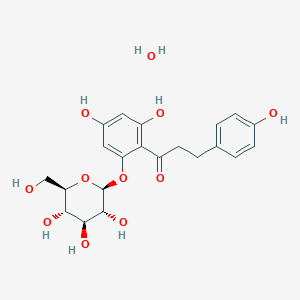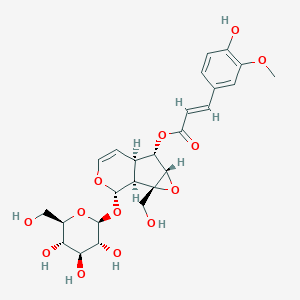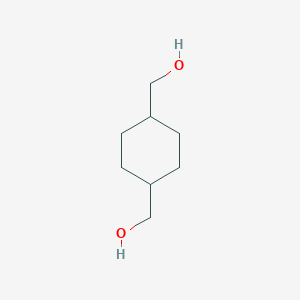
Raspberry ketone glucoside
概要
説明
ラズベリーケトン配糖体: は、ラズベリー果実に含まれる天然化合物です。 抗酸化作用とメラニン合成阻害作用が知られています 。 この化合物は、分子式がC₁₆H₂₂O₇、分子量が326.34 g/molです 。ラズベリーの特有の香りの原因となるラズベリーケトンの配糖体誘導体です。
製法
合成経路と反応条件
ラズベリーケトン配糖体は、ラズベリーケトンのグリコシル化によって合成できます。このプロセスでは、通常、グルコース誘導体などのグリコシルドナーと、反応を促進する触媒が使用されます。一般的な反応条件には次のようなものがあります。
溶媒: メタノールまたはエタノール
触媒: 塩酸や硫酸などの酸性触媒
温度: 60-80°C
反応時間: 数時間から一晩
工業生産方法
ラズベリーケトン配糖体の工業生産は、通常、天然源からのラズベリーケトンの抽出とそれに続く酵素的グリコシル化を伴います。グルコシル転移酵素などの酵素は、ラズベリーケトンにグルコース部分を転移させてラズベリーケトン配糖体を生成するために使用されます。この方法は、その特異性と効率性のために好まれています。
作用機序
ラズベリーケトン配糖体がその効果を発揮するメカニズムには、いくつかの分子標的と経路が関与しています。
メラニン合成の阻害: メラニン生成に不可欠な酵素であるチロシナーゼを阻害します。
抗酸化作用: 活性酸素種(ROS)に電子を供与することにより、フリーラジカルを捕捉し、酸化ストレスを軽減します。
類似の化合物との比較
ラズベリーケトン配糖体は、次のような他の類似の化合物と比較できます。
ラズベリーケトン: 香りや減量作用が知られている親化合物。
アルブチン: 別の美白に使用される配糖体ですが、別の供給源に由来します。
ハイドロキノン: 強力な美白剤ですが、ラズベリーケトン配糖体に比べて副作用が大きいです。
ラズベリーケトン配糖体は、抗酸化剤とメラニン合成阻害剤という二重の役割を担っているため、研究と産業の両方において貴重な化合物です .
ご質問や詳細が必要な場合は、お気軽にお問い合わせください。
生化学分析
Biochemical Properties
Raspberry Ketone Glucoside plays a role in biochemical reactions, particularly in the process of melanogenesis . It interacts with various enzymes and proteins, including tyrosinase, a key enzyme in melanin synthesis . The nature of these interactions involves the inhibition of melanin synthesis, contributing to its potential use as a skin whitening agent .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by suppressing melanin synthesis through the IL6/JAK1/STAT3 signal pathway . This pathway plays a crucial role in cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It activates the IL6/JAK1/STAT3 pathway, leading to the inhibition of the transcriptional activity of MITFa and its downstream expression levels of the TYR and TYRP1a genes . These genes are directly associated with melanogenesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanogenesis . It interacts with enzymes such as tyrosinase and impacts metabolic flux and metabolite levels .
Transport and Distribution
Its ability to influence melanogenesis suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its impact on melanogenesis, it may be directed to specific compartments or organelles where melanin synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions
Raspberry ketone glucoside can be synthesized through the glycosylation of raspberry ketone. The process typically involves the use of glycosyl donors such as glucose derivatives and catalysts to facilitate the reaction. Common reaction conditions include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: 60-80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound often involves the extraction of raspberry ketone from natural sources followed by enzymatic glycosylation. Enzymes such as glucosyltransferases are used to transfer glucose moieties to raspberry ketone, producing this compound. This method is preferred for its specificity and efficiency.
化学反応の分析
反応の種類
ラズベリーケトン配糖体は、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を生成するために酸化できます。
還元: 還元によりアルコール誘導体を生成できます。
置換: ケトンまたは配糖体部分で求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: カルボン酸
還元: アルコール
置換: 使用された求核剤に応じて、さまざまな置換誘導体
科学的研究の応用
ラズベリーケトン配糖体は、科学研究において幅広い用途があります。
化学: グリコシル化反応と抗酸化作用の研究のためのモデル化合物として使用されます。
生物学: メラニン合成への影響と潜在的な抗老化作用について調査されています。
医学: 色素沈着過剰の治療における可能性や、抗酸化サプリメントとしての可能性を探っています。
産業: 化粧品業界では美白製品として、食品業界では香味料として使用されています。
類似化合物との比較
Raspberry ketone glucoside can be compared with other similar compounds such as:
Raspberry Ketone: The parent compound, known for its aroma and weight loss properties.
Arbutin: Another glucoside used for skin-lightening, but derived from different sources.
Hydroquinone: A potent skin-lightening agent, but with more side effects compared to this compound.
This compound is unique due to its dual role as an antioxidant and melanin synthesis inhibitor, making it a valuable compound in both research and industry .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONYWHRKBUDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38963-94-9 | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 112 °C | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Raspberry Ketone Glucoside (RKG) exhibit its skin-whitening effects?
A: RKG demonstrates an inhibitory effect on melanin production through multiple pathways. Research suggests that RKG activates the IL6/JAK1/STAT3 signaling pathway, leading to the suppression of microphthalmia-associated transcription factor (MITF) activity. [] This, in turn, downregulates the expression of tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), key enzymes involved in melanin synthesis. [] Further studies indicate that RKG can break down into Raspberry Ketone upon interacting with human stratum corneum cells. [] This Raspberry Ketone exhibits multiple activities contributing to skin-whitening, including inhibiting melanin production, scavenging nitric oxide (NO) – a contributor to pigmentation – and suppressing superoxide and lipid peroxide generation. []
Q2: Is there evidence suggesting a lasting effect of RKG on skin pigmentation?
A: Research suggests that RKG's breakdown into Raspberry Ketone within the skin might contribute to its lasting effect on pigmentation. [] The gradual conversion of RKG to Raspberry Ketone potentially provides sustained inhibition of melanin production and protection against pigmentation-inducing factors like nitric oxide and reactive oxygen species. []
Q3: Besides its potential in cosmetics, has RKG demonstrated any interesting properties in other applications?
A: Research indicates that RKG derivatives, synthesized through biocatalytic coupling with fatty acids, can act as low molecular weight gelators. [] These gelators exhibit supergelation properties in various organic solvents and, notably, in edible oils, including medium-chain triglyceride oils like coconut oil. [] This property highlights RKG's potential to modify the texture and functionality of food products.
Q4: What analytical methods are used to detect and quantify RKG in various products?
A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the simultaneous determination of RKG alongside other whitening agents in cosmetic products. [] The method described utilizes a C18 column and a mobile phase of potassium dihydrogen phosphate and methanol for separation, with detection typically performed using a Diode Array Detector (DAD) at 270 nm. [] This method allows for the accurate quantification of RKG in complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


